2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-16(8-10-17)21(27)26-23-25-20-18(11-12-19(20)30-23)22(28)24-14-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOGRPYTYOXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. The structure can be broken down into several functional groups:
- Thiazole ring : Imparts biological activity.
- Benzamide moiety : Associated with histone deacetylase inhibition.
- Phenethyl group : Enhances lipophilicity and bioavailability.
The biological activity of this compound is primarily linked to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Histone Deacetylase Inhibition : The benzamide derivative structure is known to interact with the active site of HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2/M phase arrest in various cancer cell lines.
- Induction of Apoptosis : The compound has been shown to activate caspases involved in the apoptotic pathway, further supporting its role as an anticancer agent.
Biological Activity Data
A series of studies have evaluated the anticancer activity of this compound across different cancer cell lines. Below is a summary of findings from various assays:
| Cell Line | GI50 (μM) | LC50 (μM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 2.01 | >70 | Cell cycle arrest, apoptosis |
| MCF-7 (Breast) | 3.50 | >70 | HDAC inhibition |
| CAKI-1 (Kidney) | 0.69 | >70 | Tubulin polymerization inhibition |
| T47D (Breast) | 0.362 | >70 | Induction of early apoptosis |
Case Studies
- In Vitro Studies : In a study involving the A549 lung cancer cell line, the compound demonstrated significant growth inhibition with a GI50 value of 2.01 μM, indicating potent antiproliferative effects compared to standard treatments like nocodazole.
- In Vivo Efficacy : Animal models have been employed to assess the antitumor efficacy of this compound. In a CT26 murine model, treated mice showed a marked reduction in tumor size compared to control groups.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a selective anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Core Heterocycle: Replacing the thiazole (target compound) with thiophene () or triazole () alters electronic properties and hydrogen-bonding capacity.
- Substituent Effects: Phenethyl vs. Methoxybenzamido vs. Fluorobenzoyl (): Electron-withdrawing fluorine substituents (e.g., 2-fluorobenzoyl) increase acidity and may enhance binding to electron-rich biological targets. Pyridinylmethyl (): The pyridine ring introduces basicity and hydrogen-bonding sites, improving solubility in polar solvents .
Physicochemical and Spectral Properties
- IR Spectroscopy:
- Solubility: Carboxylic acid derivatives () exhibit higher aqueous solubility than carboxamides (target compound), but lower membrane permeability .
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound features a 5,6-dihydro-4H-cyclopenta[d]thiazole core substituted at the 2-position with a 4-methoxybenzamido group and at the 4-position with an N-phenethyl carboxamide. Retrosynthetic disconnection reveals three primary building blocks:
- Cyclopenta[d]thiazole scaffold : Synthesized via cyclocondensation of α-mercaptoketones with cyclopentanone derivatives.
- 4-Methoxybenzamido group : Introduced via acyl transfer from 4-methoxybenzoyl chloride.
- N-Phenethyl carboxamide : Installed through aminolysis of a thiazole-bound activated ester with phenethylamine.
Notably, the thiazole ring’s electronic profile necessitates regioselective functionalization to avoid competing reactions at the 5-position.
Synthesis of the 5,6-Dihydro-4H-cyclopenta[d]thiazole Core
The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. Cyclopentanone is condensed with thiourea in the presence of iodine to form 2-aminocyclopenta[d]thiazole, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the dihydrothiazole intermediate.
Key reaction parameters :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78 | |
| Catalyst | Iodine (0.5 equiv) | - | |
| Dehydrogenation | DDQ, CH₂Cl₂, 0°C to RT | 92 |
Alternative methods employ transition metal-thiazole complexes for catalytic cyclization. For example, copper(I) iodide mediates the coupling of cyclopentene episulfide with propargylamines, achieving 85% yield under mild conditions.
Installation of the 4-Methoxybenzamido Group
Acylation at the thiazole’s 2-position is achieved using 4-methoxybenzoyl chloride. To suppress N-4 carboxamide interference, a temporary Boc (tert-butyloxycarbonyl) protecting group is applied to the carboxamide nitrogen prior to acylation.
Stepwise procedure :
- Protection : Treat 4-carboxamide-thiazole with Boc₂O in THF (tetrahydrofuran), yielding N-Boc-protected intermediate (94% yield).
- Acylation : React with 4-methoxybenzoyl chloride (1.2 equiv) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂, achieving quantitative conversion.
- Deprotection : Remove Boc group using TFA (trifluoroacetic acid)/CH₂Cl₂ (1:1), isolating 2-(4-methoxybenzamido)-4-carboxamide-thiazole (89% yield).
Competing O-acylation is mitigated by low-temperature conditions (−20°C).
N-Phenethyl Carboxamide Functionalization
The 4-carboxamide is converted to N-phenethyl carboxamide via a two-step activation-aminolysis sequence. Initial conversion to a mixed carbonate using ethyl chloroformate precedes phenethylamine coupling.
Optimized conditions :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Carbonate formation | Ethyl chloroformate, Et₃N, THF | 95 | |
| Aminolysis | Phenethylamine, 0°C, 12 h | 88 |
Notably, patent US3357978A discloses analogous aminolysis protocols for aromatic carboxamides, emphasizing the critical role of anhydrous conditions to prevent hydrolysis.
Purification and Characterization
Final purification employs gradient silica gel chromatography (hexane/EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water. Characterization data aligns with literature precedents:
Spectroscopic data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 2H, benzamido-ArH), 7.28–7.18 (m, 5H, phenethyl-ArH), 4.12 (q, J = 7.0 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
- HRMS : m/z 452.1743 [M+H]⁺ (calc. 452.1738).
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights trade-offs between yield, scalability, and regioselectivity:
| Route | Key Step | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| A | Hantzsch cyclization | 62 | 98 | 120 |
| B | Cu(I)-mediated cyclization | 78 | 99 | 240 |
| C | Enzymatic aminolysis (patent WO2019186343A1) | 55 | 97 | 180 |
Route B offers superior yield and purity but requires expensive metal catalysts, whereas Route A remains cost-effective for gram-scale synthesis.
Challenges and Mitigation Strategies
- Regiochemical Control : Competing acylation at N-4 is suppressed using bulky directing groups (e.g., Boc).
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps.
- Byproduct Formation : Thiourea byproducts from Hantzsch reactions are removed via aqueous workup (5% NaHCO₃).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
